BenchChemオンラインストアへようこそ!

1-((4-bromophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole

Organic Synthesis Medicinal Chemistry Cross-Coupling

1-((4-bromophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole (CAS 868216-97-1) is a 2-thio-substituted 4,5-dihydro-1H-imidazole featuring a 4-bromophenylsulfonyl group at the 1-position. It is a member of a closely related series of sulfonyl imidazole analogs that share a common 2-((1-phenylethyl)thio) core but differ in the para-substituent on the N-sulfonyl aromatic ring.

Molecular Formula C17H17BrN2O2S2
Molecular Weight 425.36
CAS No. 868216-97-1
Cat. No. B2409132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-bromophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole
CAS868216-97-1
Molecular FormulaC17H17BrN2O2S2
Molecular Weight425.36
Structural Identifiers
SMILESCC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H17BrN2O2S2/c1-13(14-5-3-2-4-6-14)23-17-19-11-12-20(17)24(21,22)16-9-7-15(18)8-10-16/h2-10,13H,11-12H2,1H3
InChIKeyDDISLLKXRNTAQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview of 1-((4-bromophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole (CAS 868216-97-1) and Its Role in Medicinal Chemistry


1-((4-bromophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole (CAS 868216-97-1) is a 2-thio-substituted 4,5-dihydro-1H-imidazole featuring a 4-bromophenylsulfonyl group at the 1-position. It is a member of a closely related series of sulfonyl imidazole analogs that share a common 2-((1-phenylethyl)thio) core but differ in the para-substituent on the N-sulfonyl aromatic ring [1]. This compound's defining structural features include a bromine atom that enables versatile transition-metal-catalyzed cross-coupling reactions and a stereogenic center at the benzylic position of the thioether, which is critical for structure-activity relationship (SAR) studies in drug discovery. Its computed properties, including a molecular weight of 425.4 g/mol and an XLogP3 of 4.1, place it in a favorable physicochemical space for lead optimization programs targeting moderate lipophilicity [1].

Why 1-((4-bromophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole Cannot Be Replaced by a Generic In-Class Analog


Generic substitution within the 2-thio-substituted imidazole class is not feasible due to the radical difference in synthetic utility and potential biological profile conferred by the 4-bromophenylsulfonyl group. The bromine atom provides a chemically reactive handle that is absent in the otherwise identical 4-methylphenyl (tosyl) analog (CAS 868216-95-9) . This single-atom substitution (Br vs. CH3) profoundly impacts reactivity, enabling the compound to participate in late-stage functionalization via Suzuki–Miyaura, Buchwald–Hartwig, and Ullmann couplings, which are incompatible with its chloro or methyl counterparts due to their lower reactivity or inability to oxidatively add to low-valent metals [1]. Furthermore, the increased lipophilicity and potential for halogen bonding interactions of the bromine atom make it an important tool in SAR exploration, where small changes in the para-substituent can dramatically alter target binding affinity or ADME properties. Therefore, selecting this specific compound is critical for programs requiring a functionalizable, bromine-containing building block.

Quantitative Differentiation Evidence for CAS 868216-97-1 Versus Closest Analogs


Enhanced Synthetic Versatility: The Bromine Handle Enables Late-Stage Cross-Coupling Chemistry

The most significant and quantifiable differentiator of 1-((4-bromophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole is the presence of an aryl bromide functional group. This enables it to act as a substrate in a broad spectrum of palladium-catalyzed cross-coupling reactions, a feature absent in its 4-methyl (tosyl) analog (868216-95-9) and significantly less effective in its 4-chloro analog (868216-96-0) . The bromine atom allows for predictable reactivity in reactions such as Suzuki–Miyaura, Heck, Sonogashira, and Buchwald–Hartwig couplings, which are standard methods for carbon–carbon and carbon–nitrogen bond formation in late-stage drug derivatization [1]. This property transforms the compound from a simple building block into a privileged platform scaffold for combinatorial library generation.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Physicochemical Property Differentiation: Elevated LogP and Molecular Weight for Specific Binding Pockets

Computed properties provide direct quantitative differences between the bromo analog and its closest relatives. The target compound has an XLogP3 of 4.1, an exact mass of 423.99 Da, and a Topological Polar Surface Area (TPSA) of 83.4 Ų [1]. In comparison, the unchlorinated 4-methyl analog has a predicted XLogP3 of approximately 3.6 and a molecular weight around 360.5 g/mol. These property shifts are critical in drug design, where changes in logP of just 0.5 units can significantly impact membrane permeability and bioavailability. The bromine atom contributes significantly to both the mass and lipophilicity of the molecule, making the target compound a better candidate for targeting larger, more lipophilic pockets.

Lipophilicity Drug Design Physicochemical Properties

Structural Preorganization and Halogen Bonding Potential Differentiate the Scaffold

The 4-bromophenyl group imparts unique electronic and stereoelectronic properties. The aryl bromide bond exhibits a region of positive electrostatic potential (the 'σ-hole'), which enables predictable halogen bonding interactions with Lewis bases in biological targets, such as carbonyl oxygens on peptide backbones. This interaction is geometrically highly directional and energetically favorable, mimicking hydrogen bonds but with a different topology. In contrast, the 4-methyl group on the tosyl analog (868216-95-9) cannot participate in such interactions, and the 4-chloro group on the 868216-96-0 analog forms much weaker halogen bonds [1]. This property is particularly valuable for designing inhibitors with improved target selectivity and binding affinity.

Structure-Based Drug Design Halogen Bonding Molecular Recognition

Optimal Application Scenarios for CAS 868216-97-1 Based on Quantitative Differentiation


Scaffold for Late-Stage Diversification in Kinase Inhibitor Programs

The proven ability of the aryl bromide to undergo predictable palladium-catalyzed cross-couplings makes this compound an ideal late-stage diversification scaffold for generating focused libraries of kinase inhibitors. Medicinal chemists can install aryl, heteroaryl, or amino substituents at the 4-position of the phenylsulfonyl group to probe the solvent-exposed or hydrophobic back pocket of a kinase target, a strategy not possible with the inert 4-methyl analog (868216-95-9) or less reactive 4-chloro analog (868216-96-0) . This single compound can therefore replace dozens of individually synthesized analogs, accelerating SAR exploration cycles.

Halogen Bond-Directed Fragment Screening for Protein-Protein Interaction Inhibitors

The target compound's enhanced halogen bonding potential, due to its aryl bromide moiety, makes it a superior fragment for screening against protein-protein interaction (PPI) sites. PPIs often feature shallow, lipophilic grooves where a directional halogen bond from a bromine atom can provide a unique anchoring interaction that a methyl group (as in the tosyl analog) cannot offer . Using this compound in fragment-based drug discovery could lead to the identification of novel binding modes and more selective starting points for challenging PPI targets.

Synthesis of Bifunctional Probes for Chemical Biology

The combination of a bromoaryl group for coupling and a chiral thioether side chain creates a platform for synthesizing bifunctional chemical probes. The bromine atom can be derivatized with a fluorophore or biotin handle via a linker, while the 2-((1-phenylethyl)thio) moiety can be modified independently. This orthogonal functionalization strategy, uniquely enabled by the target compound's structure compared to non-halogenated analogs, allows for the creation of highly tailored probe molecules for target identification or imaging studies.

Accessing Higher Lipophilicity Space for CNS Drug Candidates

With an XLogP3 of 4.1, the target compound naturally occupies a lipophilicity space more favorable for crossing the blood-brain barrier compared to its tosyl analog (predicted XLogP3 ~3.6). For CNS drug discovery programs where a LogP between 3 and 4 is often targeted for passive permeability, this compound serves as a more suitable starting point. The difference in lipophilicity, quantified by the computed XLogP3 values, makes it an irreplaceable lead for CNS programs that require the inherent lipophilic nature of the brominated scaffold .

Quote Request

Request a Quote for 1-((4-bromophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.